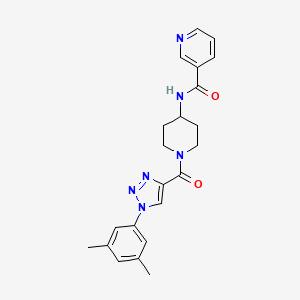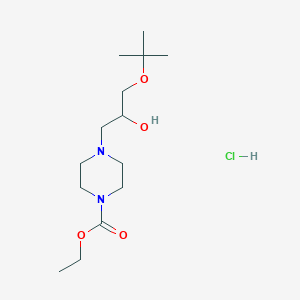![molecular formula C17H21N3OS B2674807 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097900-46-2](/img/structure/B2674807.png)
1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule that contains a urea group, a pyrrolidine ring, a thiophene ring, and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring (a five-membered ring with one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and a urea group (a functional group consisting of a carbonyl group flanked by two amine groups). The 2-methylphenyl group would be attached to one of the nitrogen atoms in the urea group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents .科学的研究の応用
Molecular Synthesis and Characterization
Urea derivatives, including those similar to the specified compound, have been extensively studied for their synthesis and structural characterization. For instance, studies have demonstrated the synthesis of urea derivatives capable of binding metal ions and forming complex structures, showcasing their potential in designing new materials and catalysts (Qureshi et al., 2009). Additionally, research has shown the ability of these compounds to form hydrogen bonds and complex with cytosine, suggesting applications in molecular recognition and self-assembly processes (Chien et al., 2004).
Biological Activity
The exploration of urea derivatives in biological contexts has uncovered potential therapeutic applications. For example, studies have indicated that certain urea derivatives can act as enzyme inhibitors, suggesting their utility in drug development and pharmacology (Belzile et al., 2014). Moreover, the synthetic pathways leading to these compounds, such as the stereoselective synthesis of active metabolites of kinase inhibitors, highlight their importance in creating potent pharmaceutical agents (Chen et al., 2010).
Material Science and Engineering
In material science, the applications of urea derivatives extend to the development of new materials with specific properties. Research into the structural and molecular recognition aspects of these compounds has facilitated the engineering of noncentrosymmetric structures for nonlinear optics, providing a foundation for advances in photonic technologies (Muthuraman et al., 2001). Furthermore, the study of urea derivatives in the context of corrosion inhibition offers insights into their potential as protective agents for metals, underscoring their versatility in industrial applications (Jeeva et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methylphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-4-2-3-5-16(13)19-17(21)18-15-6-8-20(11-15)10-14-7-9-22-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXAYHJYDMZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCN(C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)


![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)
![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)


![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)



